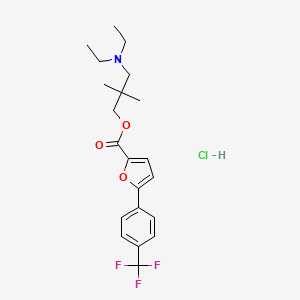

3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate

説明

1H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.02 | t (J=7.1 Hz) | N(CH₂CH₃)₂ methyl protons |

| 1.32 | s | C(CH₃)₂ protons |

| 2.55 | m | NCH₂ protons |

| 4.25 | d (J=5.8 Hz) | OCH₂ protons |

| 7.15–7.45 | m | Phenyl and furan aromatic protons |

13C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 165.8 | Ester carbonyl (C=O) |

| 148.2 | C5 of furan ring |

| 124.7 | CF₃-substituted phenyl carbon |

| 56.3 | OCH₂ carbon |

| 47.1 | N(CH₂CH₃)₂ carbon |

19F NMR (376 MHz, CDCl₃):

The diethylamino group's protons show complex splitting patterns due to coupling with adjacent methyl groups and nitrogen's quadrupolar effects.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (70 eV) Major Fragments :

| m/z | Ion Composition | Fragmentation Pathway |

|---|---|---|

| 425 | [M]⁺· | Molecular ion |

| 340 | [M – C₅H₁₁N]⁺ | Loss of diethylamino-dimethylpropyl |

| 271 | [C₁₄H₁₀F₃O₃]⁺ | Trifluoromethylphenyl-furoate moiety |

| 189 | [C₇H₅F₃O]⁺ | CF₃C₆H₄–CO· fragment |

| 69 | CF₃⁺ | Characteristic trifluoromethyl ion |

The molecular ion ([M]⁺· at m/z 425) undergoes α-cleavage at the ester oxygen, followed by successive loss of ethylene groups from the diethylamino moiety. The base peak at m/z 69 corresponds to the stable CF₃⁺ ion, a hallmark of trifluoromethyl-containing compounds.

High-resolution MS (HRMS) analysis confirms the elemental composition:

Calculated for C₂₁H₂₆F₃NO₃ : 425.1812

Observed : 425.1809 (Δ = 0.7 ppm)

This fragmentation profile aids in structural confirmation and impurity profiling during synthetic quality control.

特性

CAS番号 |

73269-30-4 |

|---|---|

分子式 |

C21H27ClF3NO3 |

分子量 |

433.9 g/mol |

IUPAC名 |

[3-(diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H26F3NO3.ClH/c1-5-25(6-2)13-20(3,4)14-27-19(26)18-12-11-17(28-18)15-7-9-16(10-8-15)21(22,23)24;/h7-12H,5-6,13-14H2,1-4H3;1H |

InChIキー |

BIUBKDLMAGMZRH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F.Cl |

正規SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F.Cl |

同義語 |

3-diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate F 721 F-721 |

製品の起源 |

United States |

準備方法

Formation of 5-(4-Trifluoromethylphenyl)-2-Furoyl Chloride

The acid chloride intermediate is synthesized via reaction of 5-(4-trifluoromethylphenyl)-2-furoic acid with thionyl chloride (SOCl₂). As detailed in patent US5214042A, this step involves refluxing the carboxylic acid with excess thionyl chloride until complete dissolution, typically requiring 2–3 hours. The excess thionyl chloride is subsequently removed under reduced pressure, and the residue is washed with benzene to eliminate residual reactants.

Critical Parameters :

- Molar Ratio : A 1:3 molar ratio of carboxylic acid to thionyl chloride ensures quantitative conversion.

- Temperature : Reflux at 70–80°C accelerates the reaction.

- Solvent : Benzene is preferred for its inertness and ease of removal.

Esterification with 3-Diethylamino-2,2-Dimethylpropanol

The esterification step couples the acid chloride with 3-diethylamino-2,2-dimethylpropanol. Patent US5214042A outlines this process, wherein the alcohol is dissolved in benzene and reacted with the acid chloride under reflux conditions.

Reaction Conditions and Optimization

- Solvent : Benzene facilitates both solubility and azeotropic removal of HCl byproduct.

- Temperature : Reflux at 80°C for 3–4 hours ensures complete esterification.

- Stoichiometry : Equimolar amounts of acid chloride and alcohol yield optimal results.

Example Protocol :

- Combine 5-(4-trifluoromethylphenyl)-2-furoyl chloride (0.09 mol) with 3-diethylamino-2,2-dimethylpropanol (0.09 mol) in benzene (490 mL).

- Reflux for 3 hours, then cool to room temperature.

- Dilute with petroleum ether (300 mL) to induce precipitation of byproducts.

- Decant the benzene-petroleum ether solution and isolate the product via aqueous workup.

Purification and Isolation of the Ester

Post-esterification purification is critical to achieving pharmaceutical-grade purity. The process involves sequential pH adjustments and recrystallization.

Aqueous Workup

- Step 1 : Dissolve the crude product in water (750 mL) and adjust to pH 8 with saturated Na₂CO₃ to deprotonate the tertiary amine.

- Step 2 : Extract the free base into benzene (860 mL), then dry over MgSO₄ and activated charcoal.

- Step 3 : Acidify the filtrate with ethereal HCl to pH 3, precipitating the hydrochloride salt.

Recrystallization

The hydrochloride salt is recrystallized from isopropanol, yielding a pure product with a melting point of 134–138°C (analogous to the p-fluorophenyl derivative).

Yield Optimization :

- Solvent Choice : Isopropanol achieves higher recovery (49% yield) compared to ethanol.

- Temperature Gradient : Slow cooling from reflux to room temperature enhances crystal formation.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters from analogous syntheses of 5-phenyl-2-furoate derivatives:

Challenges and Mitigation Strategies

Steric Hindrance from the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group may slow esterification kinetics. Mitigation strategies include:

Byproduct Formation

Petroleum ether fractionation effectively removes dimeric or oligomeric byproducts. Sequential washing with anhydrous ether further purifies the hydrochloride salt.

Scalability and Industrial Relevance

The described method scales linearly, as demonstrated by patent US5214042A for multi-kilogram batches. Key considerations for industrial adaptation include:

- Solvent Recovery : Benzene is distilled and reused to reduce costs.

- Continuous Processing : Automated pH adjustment systems minimize manual handling.

化学反応の分析

科学研究の応用

「F 721」は、特に化学、材料科学、産業工学の分野で、いくつかの科学研究の用途があります。重要な用途には、以下が含まれます。

表面保護: 「F 721」は、さまざまな鉱物系表面の保護シーラントとして広く使用されており、汚れ、水、その他の汚染物質に対する耐性を提供します。

材料科学: 研究者は、「F 721」を使用して、フルオロポリマーの特性とその耐久性のある保護コーティングを作成する際の応用を研究しています。

産業工学: 工業的な環境では、「F 721」は、製造施設の表面を保護するために使用され、メンテナンスコストを削減し、機器や構造物の寿命を延ばします.

科学的研究の応用

Pharmacological Applications

-

Neuroprotection :

- Research indicates that this compound may be effective in preventing neuronal death during acute cerebral ischemia. In clinical studies, doses of the compound have been administered to patients suffering from conditions such as stroke and cardiac arrest to limit neuronal damage and promote recovery .

- Antidepressant Potential :

-

Anticancer Activity :

- Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties. The furan moiety in its structure is often associated with biological activity, including cytotoxic effects on cancer cells. Further research is needed to elucidate its mechanisms of action and therapeutic potential .

Case Studies

- Clinical Trials : In a clinical trial involving patients with acute ischemic stroke, the administration of 3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate showed promising results in reducing the extent of neuronal damage when administered within a critical time window after symptom onset .

- Experimental Models : Animal studies have demonstrated that this compound can significantly improve outcomes in models of cerebral ischemia by enhancing blood flow and reducing oxidative stress markers .

作用機序

類似の化合物との比較

類似の化合物

「F 721」に類似する化合物には、ポリテトラフルオロエチレン(PTFE)やパーフルオロアルコキシ(PFA)ポリマーなど、他のフルオロポリマーベースのシーラントやコーティングがあります。これらの化合物も、高い耐汚染性と疎水性特性を提供します。

独自性

「F 721」を他の類似の化合物から際立たせているのは、その用途の多様性です。溶剤系と水系の両方のシーラントとして使用できるため、幅広い表面に適しています。さらに、「F 721」は、シーリングされている表面とその必要な保護レベルに応じて調整できる、可変強度式を提供します。 この適応性と、その高い耐汚染性と長い耐用年数により、「F 721」は、そのカテゴリでは独特で貴重な化合物になっています.

類似化合物との比較

Similar Compounds

Some similar compounds to “F 721” include other fluoropolymer-based sealers and coatings, such as polytetrafluoroethylene (PTFE) and perfluoroalkoxy (PFA) polymers. These compounds also provide high levels of stain protection and hydrophobic properties.

Uniqueness

What sets “F 721” apart from other similar compounds is its versatility in application. It can be used as both a solvent-based and water-based sealer, making it suitable for a wide range of surfaces. Additionally, “F 721” offers a variable strength formula that can be adjusted based on the surface being sealed and the level of protection required. This adaptability, combined with its high level of stain protection and long service life, makes “F 721” a unique and valuable compound in its category .

生物活性

3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate, also known by its chemical structure and various identifiers such as CAS Number 73269-30-4, has garnered attention in pharmacological research due to its significant biological activities. This compound belongs to a class of furan derivatives that exhibit various therapeutic potentials, particularly in gastrointestinal and neurological applications.

- Molecular Formula : C21H27ClF3NO3

- Molecular Weight : 433.9 g/mol

- IUPAC Name : [3-(diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate; hydrochloride

Research indicates that compounds of this class, including 3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate, function primarily as smooth muscle spasmolytic agents . They exert their effects through non-anticholinergic pathways, which are crucial for managing conditions such as spastic colon and gastrointestinal disorders. The compound's ability to inhibit gastric acid secretion further supports its therapeutic potential in gastroenterology .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Spasmolytic Activity : Demonstrated significant efficacy in reducing smooth muscle spasms within the gastrointestinal tract.

- Gastric Acid Secretion Inhibition : Effectively reduces gastric acid production, which is beneficial for conditions like peptic ulcers.

- Local Anesthetic Properties : Exhibits both surface and infiltration anesthesia capabilities, indicating potential use in pain management .

In Vitro Studies

A series of studies have evaluated the pharmacological properties of 3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate. For instance, one study highlighted its effectiveness as a spasmolytic agent in vitro, showing a dose-dependent response in inhibiting contractions in smooth muscle tissues .

Animal Models

In animal models, the compound has been shown to alleviate symptoms associated with gastrointestinal motility disorders. Specifically, it has been tested for its ability to mitigate stress-induced ulcers and other gastrointestinal disturbances. The results indicated a significant reduction in ulcer formation when treated with the compound compared to control groups .

Data Table: Biological Activities Summary

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Step 1: Use the Vilsmeier-Haack formylation reaction (POCl₃/DMF) to introduce the furoate group, ensuring controlled temperature (0–5°C) to avoid side reactions.

- Step 2: Optimize cyclization conditions (e.g., acid catalysis) to stabilize the furan ring formation.

- Step 3: Purify via silica-gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Validate purity using HPLC (>98% by area normalization) .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

- NMR: Use - and -NMR to confirm the diethylamino, dimethylpropyl, and trifluoromethylphenyl moieties. -NMR is critical for verifying the CF₃ group.

- FT-IR: Identify ester carbonyl (C=O) stretches near 1720 cm⁻¹ and furan ring vibrations (C-O-C) at 1250–1150 cm⁻¹.

- XRD: Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in similar trifluoromethylphenyl esters .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Monitor degradation via HPLC-MS to identify breakdown products.

- Kinetic Analysis: Calculate degradation rate constants () under each condition to model shelf-life predictions .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in biological activity data?

Methodological Answer:

- Orthogonal Assays: Cross-validate results using in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches to confirm target specificity.

- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess if metabolites interfere with activity measurements. Adjust assay protocols to include metabolic inhibitors (e.g., 1-aminobenzotriazole) .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- QSAR Models: Estimate partition coefficients (log ) and biodegradation potential using software like EPI Suite.

- Molecular Dynamics Simulations: Predict interactions with soil organic matter or aquatic systems to model bioaccumulation risks. Validate with experimental data on hydrolysis half-life (e.g., pH 7.4 buffer at 25°C) .

Q. What strategies address challenges in studying the compound’s mechanism of action at the cellular level?

Methodological Answer:

- High-Content Screening (HCS): Use fluorescent probes (e.g., Ca²⁺ indicators) to track real-time cellular responses.

- CRISPR-Cas9 Knockdown: Target putative receptors or enzymes to isolate pathways affected by the compound. Pair with transcriptomics (RNA-seq) for pathway enrichment analysis .

Data Contradiction Analysis Framework

| Scenario | Resolution Strategy | Reference |

|---|---|---|

| Conflicting bioactivity data | Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) | |

| Purity vs. activity mismatch | Re-characterize using DSC (differential scanning calorimetry) to detect polymorphs | |

| Environmental fate disputes | Compare lab-derived degradation rates with field data using LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。